6-tert-butyl-4-(5-chloro-3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one 6-tert-butyl-4-(5-chloro-3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14983740
InChI: InChI=1S/C22H19ClO3/c1-12-15-10-14(23)6-8-18(15)26-21(12)17-11-20(24)25-19-7-5-13(9-16(17)19)22(2,3)4/h5-11H,1-4H3
SMILES:
Molecular Formula: C22H19ClO3
Molecular Weight: 366.8 g/mol

6-tert-butyl-4-(5-chloro-3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one

CAS No.:

Cat. No.: VC14983740

Molecular Formula: C22H19ClO3

Molecular Weight: 366.8 g/mol

* For research use only. Not for human or veterinary use.

6-tert-butyl-4-(5-chloro-3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one -

Specification

Molecular Formula C22H19ClO3
Molecular Weight 366.8 g/mol
IUPAC Name 6-tert-butyl-4-(5-chloro-3-methyl-1-benzofuran-2-yl)chromen-2-one
Standard InChI InChI=1S/C22H19ClO3/c1-12-15-10-14(23)6-8-18(15)26-21(12)17-11-20(24)25-19-7-5-13(9-16(17)19)22(2,3)4/h5-11H,1-4H3
Standard InChI Key XRINDDIFFQPGBZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C1C=C(C=C2)Cl)C3=CC(=O)OC4=C3C=C(C=C4)C(C)(C)C

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecule features a 2H-chromen-2-one (coumarin) scaffold substituted at the C6 position with a tert-butyl group and at the C4 position with a 5-chloro-3-methyl-1-benzofuran-2-yl moiety . The coumarin nucleus consists of a benzopyran framework with a ketone oxygen at position 2, while the benzofuran substituent introduces steric bulk and electronic heterogeneity through its chloro and methyl groups .

Key Structural Attributes:

  • Molecular Formula: C23H21ClO3\text{C}_{23}\text{H}_{21}\text{ClO}_3 (calculated based on substituents ).

  • Molecular Weight: ~404.87 g/mol (derived from compositional analysis).

  • Spatial Configuration: The tert-butyl group at C6 imposes significant steric hindrance, potentially influencing intermolecular interactions. The benzofuran ring’s chloro and methyl substituents at C5 and C3, respectively, create localized regions of electron density .

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely involves convergent strategies, coupling preformed benzofuran and coumarin intermediates. Two plausible routes include:

Coumarin-Benzofuran Cross-Coupling

  • Benzofuran Synthesis: Formation of 5-chloro-3-methyl-1-benzofuran via cyclization of chlorinated salicylaldehyde derivatives with methyl-substituted propargyl alcohols under acidic conditions .

  • Coumarin Functionalization: Introduction of the tert-butyl group at C6 of 4-bromocoumarin via Friedel-Crafts alkylation .

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 4-bromocoumarin with benzofuran boronic acid to install the aryl substituent .

One-Pot Assembly

Recent advances in benzofuran synthesis, such as TCT-mediated radical processes using dimethyl sulfoxide (DMSO) as a dual synthon, could enable streamlined construction of the quaternary carbon center in the benzofuran moiety . This method’s compatibility with coumarin substrates remains untested but warrants exploration.

Optimization Challenges

  • Steric Effects: The tert-butyl group may hinder coupling reactions, necessitating bulky ligands (e.g., XPhos) or elevated temperatures.

  • Regioselectivity: Ensuring precise substitution on the benzofuran ring requires careful control of reaction conditions, particularly in chlorination and methylation steps .

Physicochemical Properties

Experimental and Predicted Data

While direct measurements for the title compound are scarce, analogs provide benchmarks:

Property6-tert-Butyl-4-hydroxy-2H-chromen-2-one Target Compound (Predicted)
Molecular Weight (g/mol)218.25404.87
Density (g/cm³)1.22~1.35
Boiling Point (°C)369.1>400 (decomposes)
LogP2.804.50–5.20
SolubilityLow in water; moderate in DMSOPoor aqueous solubility

The increased hydrophobicity (LogP) of the target compound compared to its hydroxy-substituted analog suggests enhanced membrane permeability, a critical factor in drug design .

Biological and Industrial Applications

Material Science Applications

Chromenone-benzofuran hybrids could serve as:

  • Organic Semiconductors: Extended π-conjugation from the fused rings may facilitate charge transport.

  • Fluorescent Probes: The rigid structure and substituent-dependent emission profiles enable tunable optical properties.

Future Directions

Research Priorities

  • Synthetic Scalability: Develop catalytic systems to improve yields in cross-coupling steps .

  • Biological Screening: Evaluate antiproliferative, antimicrobial, and anti-inflammatory activities in vitro.

  • Crystallographic Studies: Resolve 3D structure to guide structure-activity relationship (SAR) optimization.

Industrial Translation

  • Patent Landscaping: Survey existing patents on chromenone derivatives to identify white spaces for innovation.

  • Toxicology Profiles: Assess acute and chronic toxicity in model organisms.

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